TGX-221 is a highly potent, cell-permeable, and reversible ATP-competitive inhibitor specifically targeting the phosphoinositide 3-kinase beta (PI3Kβ) catalytic subunit (p110β). With an IC50 in the low nanomolar range (typically 5–8.5 nM) for PI3Kβ, it stands out in the chemoinformatics landscape for its exceptional selectivity profile, exhibiting greater than 1000-fold selectivity over the PI3Kα isoform . For industrial and academic procurement, TGX-221 is the definitive tool compound for isolating PI3Kβ-dependent signaling pathways—such as G-protein coupled receptor (GPCR) signaling and glycoprotein VI (GPVI)-mediated platelet activation—without the confounding off-target toxicity and metabolic disruption characteristic of first-generation pan-PI3K inhibitors. Its synthetic pyrido-pyrimidinone scaffold ensures high purity (>98%) and reliable solubility in standard organic solvents (DMSO, DMF), making it highly processable for reproducible in vitro and in vivo assay formulation .
Substituting TGX-221 with generic pan-PI3K inhibitors like LY294002 or Wortmannin fundamentally compromises assay integrity due to their broad-spectrum activity across all class I PI3K isoforms (α, β, γ, δ) and significant off-target kinase inhibition [1]. For instance, LY294002 inhibits PI3Kα (IC50 ~0.73 μM) and off-target kinases like DNA-PK and CK2, which confounds the interpretation of cell cycle and apoptosis data . Furthermore, substituting with earlier-generation isoform inhibitors like TGX-115 fails to achieve the same procurement standard, as TGX-115 exhibits lower selectivity against PI3Kδ, whereas TGX-221 maintains a >1000-fold selectivity margin for p110β over p110α[2]. This strict non-interchangeability is critical for researchers modeling PTEN-deficient tumors or antithrombotic pathways, where inhibiting PI3Kα would erroneously disrupt essential insulin signaling and cause systemic toxicity.
When procuring kinase inhibitors for pathway-specific assays, selectivity is the primary decision driver. TGX-221 demonstrates an IC50 of 5 nM for PI3Kβ and >5000 nM for PI3Kα, yielding a >1000-fold selectivity margin . In direct contrast, the generic benchmark LY294002 exhibits poor selectivity, inhibiting PI3Kβ at 310 nM and PI3Kα at 730 nM . This quantitative advantage makes TGX-221 strictly necessary for isolating p110β function.
| Evidence Dimension | PI3Kβ vs. PI3Kα IC50 Selectivity |
| Target Compound Data | TGX-221: IC50 = 5 nM (PI3Kβ), >5000 nM (PI3Kα) |
| Comparator Or Baseline | LY294002: IC50 = 310 nM (PI3Kβ), 730 nM (PI3Kα) |
| Quantified Difference | >1000-fold selectivity for TGX-221 vs. ~2.3-fold for LY294002 |
| Conditions | Cell-free lipid kinase activity assay |
Ensures precise targeting of p110β without disrupting PI3Kα-mediated baseline metabolic and insulin signaling pathways.
Beyond PI3K isoforms, generic inhibitors carry severe off-target liabilities. LY294002 acts as a competitive inhibitor of DNA-PK (IC50 = 1.4 μM) and Casein Kinase 2 (CK2, IC50 = 98 nM) . TGX-221 avoids these off-target interactions, ensuring that observed cellular phenotypes—such as apoptosis in glioblastoma models—are genuinely driven by p110β blockade [1]. Buyers must select TGX-221 to guarantee target-specific data integrity.
| Evidence Dimension | Inhibition of off-target kinases (DNA-PK and CK2) |
| Target Compound Data | TGX-221: Highly specific to PI3Kβ with no significant DNA-PK/CK2 inhibition at working concentrations |
| Comparator Or Baseline | LY294002: Inhibits DNA-PK (IC50 = 1.4 μM) and CK2 (IC50 = 98 nM) |
| Quantified Difference | TGX-221 eliminates the confounding DNA repair and cell cycle disruptions caused by LY294002. |
| Conditions | Kinase profiling panels |
Prevents false-positive apoptotic or anti-proliferative results driven by off-target kinase blockade rather than PI3Kβ inhibition.
In antithrombotic research, identifying the correct PI3K isoform is critical. TGX-221 completely abolishes GPVI-mediated Akt phosphorylation and significantly reduces platelet aggregation [1]. Conversely, procurement of PI3Kγ (AS252424) or PI3Kδ (IC87114) inhibitors yields little to no effect in this model [1]. This functional divergence dictates that TGX-221 is the non-substitutable choice for studying thrombosis and platelet dense granule secretion.
| Evidence Dimension | Inhibition of GPVI-mediated Akt phosphorylation |
| Target Compound Data | TGX-221: Completely abolishes CVX-induced Akt phosphorylation |
| Comparator Or Baseline | AS252424 (PI3Kγ) and IC87114 (PI3Kδ): Little to no effect on Akt phosphorylation |
| Quantified Difference | TGX-221 isolates the specific secretion-independent platelet activation pathway driven by PI3Kβ. |
| Conditions | Collagen-related peptide (CVX)-stimulated platelets |
Validates TGX-221 as the essential tool for antithrombotic drug discovery targeting GPVI without affecting immune-related PI3K isoforms.
In oncology models, pan-PI3K inhibitors like GDC-0941 reduce cell viability indiscriminately across both PTEN-positive and PTEN-negative cell lines, limiting their therapeutic window [1]. TGX-221, however, exhibits selective cytotoxicity only in PTEN-deficient lines (such as PC3 prostate cancer and U87 glioblastoma cells) while sparing PTEN-positive lines (like MCF7) . This distinct phenotypic profile is critical for researchers procuring compounds to model targeted, low-toxicity oncological interventions.
| Evidence Dimension | Cell viability reduction in PTEN-positive vs. PTEN-negative cells |
| Target Compound Data | TGX-221: Selectively reduces viability in PTEN-negative cells (e.g., PC3, U87); no effect on PTEN-positive cells |
| Comparator Or Baseline | GDC-0941 (Pan-PI3K): Non-selectively reduces viability across all cell lines |
| Quantified Difference | TGX-221 isolates the PTEN-driven dependency on p110β without broad cytotoxicity. |
| Conditions | In vitro tumor cell viability assays (e.g., MCF7 vs. PC3) |
Enables the development of targeted therapies for PTEN-deficient tumors by avoiding the systemic toxicity associated with pan-PI3K blockade.
For procurement managers and assay developers, reagent stability directly impacts workflow reproducibility. Wortmannin, a traditional pan-PI3K inhibitor, binds irreversibly but is notoriously unstable in aqueous cell culture media, rapidly losing activity [1]. In contrast, TGX-221 is a reversible, ATP-competitive synthetic compound that maintains stability in DMSO stock solutions and aqueous buffers over extended 48–72 hour cell proliferation assays . This superior handling profile prevents assay failure due to reagent degradation, making TGX-221 the superior choice for reproducible high-throughput screening.
| Evidence Dimension | Aqueous stability and mechanism of inhibition |
| Target Compound Data | TGX-221: Reversible ATP-competitive inhibitor, stable in DMSO/aqueous buffers for multi-day assays |
| Comparator Or Baseline | Wortmannin: Irreversible covalent inhibitor, highly unstable in aqueous media (half-life in minutes/hours) |
| Quantified Difference | TGX-221 provides sustained, predictable inhibition, eliminating the rapid degradation seen with Wortmannin. |
| Conditions | Long-term (48-72 hr) cell culture proliferation assays |
Dramatically improves batch-to-batch reproducibility and reduces reagent waste in extended cellular workflows.
TGX-221 is the preferred tool for modeling GPVI-mediated platelet aggregation. It completely abolishes Akt phosphorylation downstream of GPVI without the severe bleeding risks or immune suppression caused by pan-PI3K or PI3Kδ/γ inhibitors [1].
Used in glioblastoma and prostate cancer research to isolate p110β-dependent survival pathways. TGX-221 selectively induces apoptosis in PTEN-deficient cells without confounding PI3Kα-driven insulin signaling in healthy tissue[2].
TGX-221 is procured to selectively block G-protein coupled receptor (GPCR) signaling (mediated by p110β) while leaving receptor tyrosine kinase (RTK) signaling (mediated by p110α) intact, allowing clear mechanistic decoupling in complex cellular environments[3].